molecular formula C10H8F5NO B14307432 2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide CAS No. 112738-28-0

2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide

Katalognummer: B14307432
CAS-Nummer: 112738-28-0
Molekulargewicht: 253.17 g/mol
InChI-Schlüssel: MKIYICLLSCKVNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide is an organic compound characterized by the presence of both fluorine and benzamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 1,1,1-trifluoropropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Difluorobenzamide
  • N-(1,1,1-Trifluoropropan-2-yl)benzamide
  • 2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)aniline

Uniqueness

2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide is unique due to the presence of both difluoro and trifluoropropan-2-yl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules .

Eigenschaften

CAS-Nummer

112738-28-0

Molekularformel

C10H8F5NO

Molekulargewicht

253.17 g/mol

IUPAC-Name

2,6-difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide

InChI

InChI=1S/C10H8F5NO/c1-5(10(13,14)15)16-9(17)8-6(11)3-2-4-7(8)12/h2-5H,1H3,(H,16,17)

InChI-Schlüssel

MKIYICLLSCKVNH-UHFFFAOYSA-N

Kanonische SMILES

CC(C(F)(F)F)NC(=O)C1=C(C=CC=C1F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.